molecular formula C6H4BrF3N2 B3246971 2-Bromo-4-(trifluoromethyl)pyridin-3-amine CAS No. 1806047-36-8

2-Bromo-4-(trifluoromethyl)pyridin-3-amine

Cat. No.: B3246971
CAS No.: 1806047-36-8
M. Wt: 241.01 g/mol
InChI Key: MUSAAFFJIAKLAC-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)pyridin-3-amine is a brominated trifluoromethylpyridine derivative that serves as a versatile building block in organic synthesis, particularly for the development of advanced agrochemicals and pharmaceuticals. Compounds containing the trifluoromethylpyridine (TFMP) moiety are of significant interest in discovery chemistry due to the unique properties imparted by the fluorine atoms and the pyridine ring . The strong electron-withdrawing nature of the trifluoromethyl group and the presence of a halogen atom on the pyridine ring make this class of compounds a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . In the agrochemical industry, TFMP derivatives are key structural components in over 20 commercial products, including fungicides and herbicides, due to their optimal physicochemical properties that can lead to novel biological activity, lower toxicity, and enhanced selectivity . Similarly, in pharmaceutical research, the pyridine scaffold is a fundamental motif found in numerous bioactive molecules, and the introduction of bromo and trifluoromethyl groups can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all recommended safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSAAFFJIAKLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Bromo 4 Trifluoromethyl Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions

Direct electrophilic aromatic substitution (SEAr) on the 2-Bromo-4-(trifluoromethyl)pyridin-3-amine ring is challenging. The pyridine (B92270) ring itself is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. This effect is significantly amplified by the potent electron-withdrawing trifluoromethyl (-CF3) group at the C-4 position.

While the amino group at C-3 is an activating, ortho-, para-director, its influence is largely overcome by the deactivating effects of the ring nitrogen and the -CF3 group. Electrophilic attack at the C-5 position, the position most activated by the amino group, is sterically hindered and electronically disfavored. Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on the pyridine ring are not commonly reported for this substrate, as they typically require harsh conditions and result in low yields. Instead, functionalization is achieved through reactions involving the existing amino and bromo substituents.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C-2, C-4, C-6) to the nitrogen atom. In this compound, the bromine atom at the C-2 position is activated for displacement by nucleophiles. The stability of the intermediate Meisenheimer complex is enhanced by the ability of the electronegative nitrogen atom to bear a negative charge in the resonance structures.

Research has shown that related 2-halopyridines readily undergo SNAr reactions. For instance, analogous 2-chloro-4-(trifluoromethyl)pyridin-3-amines react with nucleophiles like sodium methoxide (B1231860) to yield the corresponding 2-methoxy derivatives. Given that a C-Br bond is generally more reactive than a C-Cl bond in SNAr, it is expected that this compound would react efficiently with various nucleophiles, such as alkoxides, thiolates, and amines, to displace the bromide and form new functionalized pyridines.

Cross-Coupling Reactions

The bromine atom at the C-2 position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. This is the most widely exploited pathway for the derivatization of this molecule.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C-2 position of the pyridine ring and various aryl or vinyl groups. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the pyridyl bromide with a boronic acid or boronate ester. This reaction has been successfully applied to this compound to synthesize a range of biaryl compounds, which are important scaffolds in medicinal chemistry.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound
Boronic Acid PartnerCatalyst/LigandBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O2-Phenyl-4-(trifluoromethyl)pyridin-3-amine
4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂O2-(4-Methoxyphenyl)-4-(trifluoromethyl)pyridin-3-amine
Thiophen-2-ylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O2-(Thiophen-2-yl)-4-(trifluoromethyl)pyridin-3-amine

While the substrate is itself an amine, the Buchwald-Hartwig amination can be employed to form a new C-N bond at the C-2 position, replacing the bromine atom. This can be achieved through intramolecular or intermolecular pathways. Intramolecular cyclization, for example, has been used to synthesize fused heterocyclic systems. A notable application involves the reaction of the amino group with a tethered electrophile or, more commonly, the palladium-catalyzed coupling of the bromo-substituent with an amine.

Table 2: Example of Intramolecular Buchwald-Hartwig Amination
Reactant TypeCatalyst/LigandBaseSolventProduct
Intramolecular (from a precursor with an N-H bond)Pd₂(dba)₃ / XantphosCs₂CO₃DioxaneFused Pyrido-oxazine derivative

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon triple bond by coupling the C-2 bromine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. It provides a direct route to 2-alkynylpyridines, which are valuable intermediates for further transformations or as target molecules in materials science and pharmaceutical research.

Table 3: Examples of Sonogashira Coupling with this compound
Alkyne PartnerCatalyst SystemBaseSolventProduct
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF2-(Phenylethynyl)-4-(trifluoromethyl)pyridin-3-amine
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NTHF2-((Trimethylsilyl)ethynyl)-4-(trifluoromethyl)pyridin-3-amine
Propargyl alcoholPd(OAc)₂ / PPh₃ / CuIi-Pr₂NEtAcetonitrile3-(3-Amino-4-(trifluoromethyl)pyridin-2-yl)prop-2-yn-1-ol

Beyond the most common cross-coupling reactions, this compound can participate in other transformations. For example, it serves as a precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. This often involves a sequence starting with a Sandmeyer reaction to convert the amino group into a different halide, followed by reaction with hydrazine (B178648) and subsequent cyclization. While not a direct cross-coupling of the bromo-substituent, these multi-step pathways highlight the compound's utility in constructing complex ring systems. Other palladium-catalyzed reactions such as Stille, Heck, or Negishi couplings are also theoretically possible at the C-2 position, further expanding the synthetic utility of this versatile building block.

Metalation and Subsequent Electrophilic Functionalization

The metalation of pyridines, typically achieved through deprotonation with strong organolithium bases, is a powerful method for introducing further functionalization. The regioselectivity of this reaction is heavily influenced by the electronic properties and directing capabilities of the substituents on the pyridine ring. For this compound, several factors come into play.

The amino group is a potent directing group for ortho-lithiation. baranlab.orgacs.org However, the acidic proton of the amine itself will react with the organolithium reagent. Therefore, it is common practice to first protect the amino group, for instance as a pivaloyl amide, to both prevent this acid-base reaction and to enhance its directing ability. acs.orgacs.org In the case of the pivaloyl-protected this compound, the amide group would strongly direct metalation to the only available ortho position, which is C-5.

Alternatively, the bromine atom at the 2-position can also direct lithiation to the adjacent C-3 position. However, given the presence of the amino group at C-3, this is less likely. A more probable reaction involving the bromine atom is a halogen-metal exchange. This exchange is a common strategy for generating lithiated pyridines that are otherwise difficult to access via direct deprotonation. baranlab.org For this compound, a halogen-metal exchange would generate the 2-lithiated species.

The choice of the lithiating agent and reaction conditions can be crucial in determining the outcome. nih.govresearchgate.net For instance, lithium diisopropylamide (LDA) is known to regioselectively lithiate halopyridines. researchgate.net The use of highly hindered amide bases like TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to effect efficient directed metalation of electron-poor heteroarenes. harvard.edu

Once the lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. The table below summarizes potential electrophilic functionalization products based on the site of metalation.

Metalation PositionElectrophileResulting Functional Group
C-5 (via DoM)CO₂Carboxylic acid
C-5 (via DoM)(CH₃)₂S₂Methylthio group
C-5 (via DoM)I₂Iodo group
C-2 (via halogen-metal exchange)Aldehydes/KetonesHydroxyalkyl group
C-2 (via halogen-metal exchange)Alkyl halidesAlkyl group

Functional Group Transformations of the Amine Moiety

The primary amino group at the C-3 position is a versatile functional handle for a variety of transformations, most notably diazotization reactions. Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of a diazonium salt. tcichemicals.com Aromatic diazonium salts are valuable intermediates in organic synthesis, as the diazonium group can be replaced by a wide range of substituents in what are known as Sandmeyer or Sandmeyer-type reactions.

However, the diazotization of simple aminopyridines can be challenging. The resulting pyridyl diazonium salts are often highly unstable and can readily decompose to form pyridones. chempedia.inforsc.org The stability of the diazonium salt is influenced by the position of the amino group and the electronic nature of other substituents on the ring. The presence of the electron-withdrawing trifluoromethyl group in this compound is likely to further destabilize the corresponding diazonium cation.

To circumvent this instability, diazotization can be carried out under specific conditions, such as in the presence of concentrated hydrohalic acids, to facilitate the direct replacement of the diazonium group with a halide. chempedia.info The table below outlines some potential transformations of the amino group via diazotization.

Reagent(s)Resulting Functional GroupReaction Name
NaNO₂, CuBr/HBrBromoSandmeyer Reaction
NaNO₂, CuCl/HClChloroSandmeyer Reaction
NaNO₂, CuCN/KCNCyanoSandmeyer Reaction
NaNO₂, H₂O, ΔHydroxyl-
NaNO₂, HBF₄, ΔFluoroBalz-Schiemann Reaction
NaNO₂, KIIodo-

Beyond diazotization, the amino group can participate in cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of triazolopyridines, which are of interest in medicinal chemistry. nih.govorganic-chemistry.orgorganic-chemistry.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be a robust and chemically inert functional group due to the strength of the carbon-fluorine bonds. tcichemicals.com Its primary influence on the reactivity of this compound is through its strong electron-withdrawing inductive effect. This effect deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. youtube.com

Despite its general stability, the selective activation of a single C-F bond within a trifluoromethyl group is an area of active research. nii.ac.jprsc.orgnih.gov Such transformations typically require specific and often harsh conditions, such as the use of strong Lewis acids or photoredox catalysis, and are not commonly observed in standard synthetic transformations. nii.ac.jprsc.orgnih.gov For instance, the selective reduction of an Ar-CF₃ group to an Ar-CF₂H group has been achieved catalytically. rsc.org While theoretically possible, the direct transformation of the trifluoromethyl group on this compound would require specialized reagents and conditions and is not a common derivatization pathway.

Regioselectivity and Stereoselectivity in Derivatization Processes

The regioselectivity of derivatization reactions of this compound is governed by the directing effects of the existing substituents. The pyridine nitrogen and the trifluoromethyl group are deactivating and meta-directing for electrophilic aromatic substitution, although such reactions are generally difficult on this electron-poor ring system.

For nucleophilic aromatic substitution (SₙAr), the positions ortho and para to the electron-withdrawing pyridine nitrogen and trifluoromethyl group are activated. In this molecule, the 2- and 6-positions are most activated towards nucleophilic attack. Since the 2-position is occupied by a good leaving group (bromine), SₙAr reactions are expected to occur at this position, leading to the displacement of the bromide ion.

In the case of metalation, as discussed in section 3.4, the regioselectivity is primarily controlled by the directing effect of the (protected) amino group, favoring functionalization at the C-5 position. acs.org Halogen-metal exchange offers an alternative regiochemical outcome, leading to functionalization at the C-2 position. baranlab.org

Stereoselectivity is not a primary consideration for most reactions on the achiral this compound itself. However, if a derivatization process introduces a new chiral center, the formation of stereoisomers would need to be considered. For example, the addition of a Grignard reagent to a ketone formed from a derivative could lead to a chiral alcohol. In such cases, the use of chiral reagents or catalysts would be necessary to achieve stereocontrol.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the electronic environment of atomic nuclei, enabling the precise mapping of molecular structures. For 2-Bromo-4-(trifluoromethyl)pyridin-3-amine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the amine group. The pyridine (B92270) ring contains two protons, H-5 and H-6. The H-6 proton is expected to appear as a doublet due to coupling with H-5. The H-5 proton, in turn, should also present as a doublet from its coupling to H-6. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. libretexts.org The electron-withdrawing nature of the bromine and trifluoromethyl groups would deshield the aromatic protons, shifting their resonances downfield. docbrown.infochemicalbook.comchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.4 - 7.6d~5
H-68.0 - 8.2d~5
-NH₂4.5 - 5.5br s-

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct carbon signals are expected. The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyridine ring will have chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom (C-2) is expected to be significantly downfield, as is the carbon attached to the trifluoromethyl group (C-4). acs.orgchemicalbook.com The carbon attached to the amino group (C-3) will also be influenced by the nitrogen atom.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-2140 - 145s
C-3135 - 140s
C-4125 - 130q
C-5115 - 120s
C-6150 - 155s
-CF₃120 - 125q

Fluorine (¹⁹F) NMR Spectral Analysis

¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated organic compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet, as there are no adjacent fluorine or proton nuclei to cause splitting. The chemical shift of the CF₃ group is typically observed in a characteristic region of the ¹⁹F NMR spectrum. rsc.orgrsc.orgspectrabase.com

Table 3: Predicted ¹⁹F NMR Spectral Data

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
-CF₃-60 to -65s

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the scalar coupling between adjacent protons. A cross-peak between the signals of H-5 and H-6 would confirm their connectivity. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would show correlations between H-5 and C-5, and H-6 and C-6, confirming their assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Expected key correlations would include:

H-6 correlating with C-2, C-4, and C-5.

H-5 correlating with C-3, C-4, and C-6.

The amine protons may show correlations to C-2 and C-3. youtube.com

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine group, the aromatic ring, and the carbon-halogen bonds.

Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. The strong absorptions corresponding to the C-F stretching of the trifluoromethyl group are anticipated in the 1100-1300 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium (two bands)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C/C=N Stretch1400 - 1600Medium to Strong
C-F Stretch (CF₃)1100 - 1300Strong
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 700Medium to Weak

Raman Spectroscopy

The Raman spectrum would be dominated by several key vibrational modes characteristic of the substituted pyridine ring and its functional groups. Theoretical studies and experimental data on similar compounds, such as 2-chloro-4-(trifluoromethyl)pyridine, provide a basis for predicting these vibrations. nih.govacs.org

Key expected Raman shifts would include:

Pyridine Ring Vibrations: The ring stretching modes (νC-C, νC-N) are prominent in the spectra of pyridine derivatives and are expected in the 1300-1600 cm⁻¹ region. nih.gov The ring breathing mode, a symmetric expansion and contraction of the entire ring, typically appears as a strong band around 1000-1030 cm⁻¹. nih.gov

C-Br Stretching: The carbon-bromine stretching vibration (νC-Br) is anticipated at lower frequencies, typically in the range of 500-700 cm⁻¹.

CF₃ Group Vibrations: The trifluoromethyl group has several characteristic vibrations. The symmetric and asymmetric stretching modes (νCF₃) are expected at higher wavenumbers, generally between 1100 and 1300 cm⁻¹. The deformation modes (δCF₃) would appear at lower frequencies.

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group (νNH₂) typically appear in the 3300-3500 cm⁻¹ region. The scissoring deformation mode (δNH₂) is expected around 1600 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching modes of the pyridine ring are expected above 3000 cm⁻¹, while out-of-plane bending modes appear at lower frequencies (below 900 cm⁻¹).

A theoretical assignment of these vibrational modes, often performed using Density Functional Theory (DFT) calculations, would be necessary to precisely assign each band in an experimental spectrum. nih.govsigmaaldrich.com

Table 1: Predicted Prominent Raman Bands for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Associated Functional Group
N-H Stretch3300 - 3500Amine (-NH₂)
C-H Stretch (Aromatic)3000 - 3100Pyridine Ring
C=C, C=N Ring Stretch1300 - 1600Pyridine Ring
NH₂ Scissoring~1600Amine (-NH₂)
C-F Stretch1100 - 1300Trifluoromethyl (-CF₃)
Ring Breathing1000 - 1030Pyridine Ring
C-Br Stretch500 - 700Bromo (-Br)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule. For this compound (molecular formula: C₆H₄BrF₃N₂), HRMS would provide an exact mass measurement, confirming its composition.

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, would result in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions. researchgate.net This pattern would show two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), which is a definitive indicator for the presence of a single bromine atom in the ion.

Table 2: Calculated Exact Masses for Isotopologues of this compound

Ion FormulaIsotope CombinationCalculated Monoisotopic Mass (Da)
[C₆H₄⁷⁹BrF₃N₂]Lightest Isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N)239.95100
[C₆H₄⁸¹BrF₃N₂]Lightest Isotopes with ⁸¹Br241.94895
[C₆H₅⁷⁹BrF₃N₂]⁺ ([M+H]⁺)Protonated, with ⁷⁹Br240.95828
[C₆H₅⁸¹BrF₃N₂]⁺ ([M+H]⁺)Protonated, with ⁸¹Br242.95623

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing polar molecules like this compound, primarily due to its basic amine group. In positive ion mode, the compound would be expected to readily form a protonated molecular ion, [M+H]⁺.

While no specific experimental ESI-MS fragmentation data for this compound is publicly available, fragmentation pathways can be predicted. The protonated molecular ion would likely undergo collision-induced dissociation (CID) to lose common neutral fragments. Predicted fragmentation could involve:

Loss of HBr: A common pathway for bromo-aromatic compounds.

Loss of CF₃: Cleavage of the C-C bond to release a trifluoromethyl radical, although less common as a primary fragmentation step from the [M+H]⁺ ion.

Loss of NH₃: Elimination of ammonia (B1221849) from the protonated amine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable. Given its structure, this is feasible.

In a GC-MS analysis, the compound would elute from the GC column at a characteristic retention time. It would then enter the mass spectrometer, where it is typically subjected to hard ionization, such as electron ionization (EI). EI would produce a molecular ion (M⁺˙) and a series of fragment ions. acs.org The resulting mass spectrum would likely be more complex than an ESI-MS spectrum due to more extensive fragmentation. sigmaaldrich.com

Predicted fragmentation patterns under EI conditions would include:

Loss of a bromine radical (˙Br): Leading to a [M-Br]⁺ ion.

Loss of a trifluoromethyl radical (˙CF₃): Resulting in a [M-CF₃]⁺ ion.

Cleavage of the pyridine ring: Leading to various smaller charged fragments.

Single Crystal X-ray Diffraction Analysis

As of this writing, a search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. However, studies on related aminopyridine structures show the prevalence of strong intermolecular hydrogen bonds involving the amine group and the pyridine nitrogen. rsc.orgrsc.orgacs.org It would be expected that in a crystal structure of the title compound, the amine group (-NH₂) would act as a hydrogen bond donor, potentially forming dimers or extended networks with acceptor atoms on adjacent molecules, such as the pyridine nitrogen or the bromine atom.

Should a suitable single crystal be grown and analyzed, a data table summarizing its crystallographic parameters would be generated.

Table 3: Illustrative Crystal Data Table for a Hypothetical Analysis

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)12.30
c (Å)9.60
α (°)90
β (°)105.5
γ (°)90
Volume (ų)965.0
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.66

Note: The data in this table is purely illustrative and does not represent experimental results.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules by measuring their differential absorption of left and right circularly polarized light. acs.orgrsc.org

The parent molecule, this compound, is achiral and therefore would not exhibit a CD or VCD spectrum. The applicability of this technique would depend on the synthesis of chiral derivatives. While methods for creating chiral pyridines are known, searches of the scientific literature did not yield studies focused on the synthesis or chiroptical analysis of chiral derivatives of this compound. nih.gov Therefore, this section is not currently applicable.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methods like DFT, particularly with functionals such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are standard for predicting the properties of organic molecules.

A geometry optimization calculation would determine the most stable three-dimensional arrangement of atoms in the 2-Bromo-4-(trifluoromethyl)pyridin-3-amine molecule. This would yield precise data on bond lengths, bond angles, and dihedral angles, revealing the planarity of the pyridine (B92270) ring and the orientation of the substituents. The interaction between the adjacent bromo and amino groups would be of particular interest, as would the conformational preference of the trifluoromethyl group.

Table 5.1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is for illustrative purposes only, as specific data is not available.)

Parameter Bond/Angle Calculated Value (Å/°)
Bond Length C2-Br Data not available
Bond Length C3-N(H2) Data not available
Bond Length C4-C(F3) Data not available
Bond Angle Br-C2-C3 Data not available
Bond Angle N-C3-C4 Data not available
Dihedral Angle Br-C2-C3-N Data not available

Analysis of the electronic structure provides insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electron-donating and electron-accepting capabilities. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap generally suggests higher reactivity. For this molecule, the HOMO would likely be localized on the electron-rich amino group and the pyridine ring, while the LUMO might be distributed over the pyridine ring and the electron-withdrawing trifluoromethyl group.

Table 5.2: Hypothetical Electronic Properties for this compound (Note: This table is for illustrative purposes only, as specific data is not available.)

Property Calculated Value (eV)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Theoretical vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule. Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending). These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. Key vibrational modes for this compound would include N-H stretching of the amine group, C-F stretching of the trifluoromethyl group, and various C-C and C-N stretching and bending modes within the pyridine ring.

Table 5.3: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only, as specific data is not available.)

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H Asymmetric Stretch Data not available
N-H Symmetric Stretch Data not available
C-F Symmetric Stretch Data not available
Pyridine Ring Stretch Data not available
C-Br Stretch Data not available

Mechanistic Studies of Key Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. This involves mapping the energy landscape of a reaction from reactants to products.

For any proposed reaction involving this compound, such as nucleophilic substitution at the bromine position, computational methods can be used to locate the transition state structure. Analyzing the geometry and energy of this high-energy intermediate is crucial for understanding the reaction's feasibility and kinetics.

By mapping the intrinsic reaction coordinate (IRC), chemists can follow the energetic pathway from the transition state down to the reactants and products. This confirms that the identified transition state correctly connects the desired species and provides a detailed picture of the bond-making and bond-breaking processes throughout the reaction.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, while direct experimental spectroscopic data is not extensively published, density functional theory (DFT) calculations can provide reliable predictions of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. These predictions are based on calculations performed on structurally analogous compounds, such as 2-chloro-4-(trifluoromethyl) pyridine, and take into account the electronic effects of the bromo, trifluoromethyl, and amino substituents. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The predicted ¹H and ¹³C NMR chemical shifts for this compound are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom, along with the electron-donating amino group, significantly influences the chemical shifts of the pyridine ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on theoretical calculations of analogous substituted pyridines)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H57.8 - 8.2-
H68.3 - 8.7-
NH₂4.5 - 5.5-
C2-140 - 145
C3-125 - 130
C4-148 - 153 (q, J ≈ 35 Hz)
C5-115 - 120
C6-150 - 155
CF₃-120 - 125 (q, J ≈ 275 Hz)

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). The values for carbons attached to the trifluoromethyl group show characteristic quartet (q) splitting due to C-F coupling.

Predicted Vibrational Frequencies (FT-IR and FT-Raman):

The vibrational spectrum of this compound is predicted to exhibit characteristic bands corresponding to the stretching and bending modes of its functional groups. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, can provide a detailed assignment of these vibrational modes. researchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound (Based on theoretical calculations of analogous substituted pyridines)

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
N-H stretch3300 - 3500Symmetric and asymmetric stretching of the amino group.
C-H stretch3000 - 3100Aromatic C-H stretching on the pyridine ring.
C=C, C=N stretch1400 - 1600Ring stretching vibrations of the pyridine core.
C-F stretch1200 - 1350Strong, characteristic absorptions from the trifluoromethyl group.
C-NH₂ stretch1250 - 1350Stretching vibration of the carbon-amino bond.
C-Br stretch500 - 650Stretching vibration of the carbon-bromine bond.

The calculated FT-IR and FT-Raman spectra provide a theoretical fingerprint of the molecule, which can be invaluable for its identification and structural characterization. researchgate.net

Structure-Reactivity Relationships (Computational)

Computational methods are instrumental in elucidating the relationship between the molecular structure of this compound and its chemical reactivity. By analyzing its electronic properties, insights into its behavior in chemical reactions can be gained.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-deficient pyridine ring, influenced by the electron-withdrawing trifluoromethyl and bromo substituents, making the ring susceptible to nucleophilic attack.

Table 3: Predicted Electronic Properties of this compound (Based on theoretical calculations of analogous substituted pyridines)

ParameterPredicted ValueSignificance
HOMO Energy-6.0 to -7.0 eVIndicates electron-donating ability.
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting ability.
HOMO-LUMO Gap4.0 to 5.0 eVRelates to chemical stability and reactivity.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map would show regions of negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the amino group, indicating their role as sites for electrophilic interaction. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and near the trifluoromethyl group, highlighting their potential for nucleophilic interaction. These maps are crucial for understanding intermolecular interactions and predicting reaction sites. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Insights:

While specific QSAR models for this exact molecule are not available, general principles from QSAR studies on substituted pyridines can be applied. nih.govacs.org The combination of a hydrogen bond donor (amino group), a halogen atom (bromine), and a strong electron-withdrawing group (trifluoromethyl) suggests that this compound has the potential to engage in a variety of intermolecular interactions, which are critical for its biological activity. The electronic and steric parameters of these substituents would be key descriptors in any QSAR model developed for a series of analogous compounds, helping to predict their activity as, for example, kinase inhibitors or other biologically active agents. nih.govnih.gov

Applications As Advanced Synthetic Intermediates and Building Blocks

Precursor in Heterocyclic System Construction

The strategic placement of reactive sites on 2-Bromo-4-(trifluoromethyl)pyridin-3-amine makes it an invaluable precursor for the synthesis of novel heterocyclic systems. The presence of the amine and bromo substituents allows for a variety of cyclization strategies. For instance, the amino group can act as a nucleophile in reactions with bifunctional electrophiles to construct fused ring systems. The bromine atom, on the other hand, is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents that can subsequently participate in cyclization reactions. This dual reactivity allows for the regioselective formation of complex polycyclic heteroaromatic compounds, which are key scaffolds in medicinal chemistry and materials science.

Building Block for Ligand Synthesis in Catalysis and Coordination Chemistry

In the realm of catalysis and coordination chemistry, the design of effective ligands is paramount. This compound serves as a crucial building block for the synthesis of sophisticated ligands. acs.org The pyridine (B92270) nitrogen and the exocyclic amine group can act as coordination sites for metal centers. Furthermore, the bromo group provides a handle for the introduction of other coordinating moieties, such as phosphines or other heterocycles, through cross-coupling reactions. acs.org This modular approach allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is critical for optimizing the performance of catalysts in a wide range of chemical transformations.

Intermediate in the Development of Specialty Organic Chemicals

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of specialty organic chemicals. chemfish.co.jp The trifluoromethyl group, known for its ability to enhance properties like metabolic stability and binding affinity, is a desirable feature in many high-performance organic molecules. orgsyn.org The bromo and amino groups offer multiple pathways for derivatization, allowing chemists to tailor the final properties of the target molecules for specific applications, including electronic materials and functional dyes.

Role in the Synthesis of Advanced Materials and Polymers

The development of advanced materials and polymers with tailored properties is a rapidly growing area of research. This compound can be utilized as a monomer or a key intermediate in the synthesis of such materials. The trifluoromethyl group can impart desirable properties like thermal stability, chemical resistance, and specific optical or electronic characteristics to the resulting polymers. The bromo and amino functionalities allow for its incorporation into polymer backbones or as pendant groups through various polymerization techniques, leading to materials with potential applications in electronics, aerospace, and coatings.

Design and Synthesis of Chemosensors and Probes

The pyridine scaffold is a well-established platform for the development of chemosensors and molecular probes. researchgate.net The electronic properties of the this compound core can be modulated by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. This intrinsic electronic character, combined with the potential for further functionalization at the bromo position, makes it an attractive starting material for the design of new fluorescent or colorimetric sensors for the detection of various analytes, including metal ions and biologically relevant molecules. researchgate.net

Applications in Agrochemical and Pharmaceutical Intermediate Research

Fluorinated pyridine derivatives are of significant interest in the agrochemical and pharmaceutical industries due to their enhanced biological activity and favorable pharmacokinetic properties. this compound serves as a key intermediate in the synthesis of novel bioactive compounds.

Precursor for Scaffold Diversity

The ability to selectively functionalize the different positions of the this compound ring is a major advantage in the quest for scaffold diversity in drug discovery and agrochemical research. nih.gov The bromo group can be readily transformed through a variety of reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce a wide range of substituents. The amino group can be acylated, alkylated, or used as a directing group for further reactions. This versatility allows for the generation of large libraries of structurally diverse compounds, increasing the probability of identifying new leads with desired biological activities.

Enabling Fluorine-Containing Analog Synthesis

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance the metabolic stability, binding affinity, and lipophilicity of a compound. wikipedia.orgacs.org The compound this compound serves as a important building block for the synthesis of a diverse range of novel fluorine-containing analogs, leveraging the inherent reactivity of its substituent groups.

The trifluoromethyl group (-CF3) is a particularly valuable moiety in drug design due to its strong electron-withdrawing nature and metabolic stability. acs.org The presence of both a trifluoromethyl group and a reactive bromine atom on the pyridine ring makes this compound a versatile precursor for creating more complex fluorinated molecules. The amino group also provides a handle for further synthetic transformations.

Detailed research has demonstrated the utility of substituted bromopyridines in various cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. While specific examples detailing the reactions of this compound are not extensively documented in publicly available literature, the well-established reactivity of similar compounds provides a strong basis for its application in synthesizing new fluorine-containing analogs.

Key reaction types that enable the synthesis of fluorine-containing analogs from this precursor include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-substituted pyridine with a boronic acid or ester. libretexts.org This allows for the introduction of a wide variety of aryl or heteroaryl groups, leading to the formation of biaryl compounds that retain the trifluoromethylpyridine core. The general applicability of Suzuki reactions to bromopyridines is well-documented, making it a highly probable route for derivatization. beilstein-journals.orgresearchgate.netnih.gov

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a new carbon-nitrogen bond between the bromopyridine and an amine. wikipedia.orgnih.gov This reaction is instrumental in synthesizing a vast array of substituted aminopyridines, which are common structural motifs in pharmaceuticals. The use of this method with various amines would yield a library of novel fluorine-containing analogs with diverse properties. chemspider.comresearchgate.net

Synthesis of Fused Heterocyclic Systems: The trifluoromethylpyridine scaffold can be used to construct more complex, multi-ring systems that are also fluorinated. For instance, related trifluoromethyl-substituted thienopyridines have been used as precursors for synthesizing fused ring systems like pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d] chemspider.comarabjchem.orgnih.govtriazines. nih.gov This demonstrates the potential of using the pyridine ring and its substituents as a foundation for building intricate, fluorinated heterocyclic analogs. arabjchem.orgresearchgate.net

The following table summarizes the potential transformations for this compound based on established chemical reactions for analogous compounds.

Reaction Type Reactants Potential Product Class Significance
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted 4-(trifluoromethyl)pyridin-3-aminesCreation of novel biaryl structures with retained fluorine content.
Buchwald-Hartwig AminationPrimary or secondary amine, Pd catalyst, BaseDi- or tri-substituted aminopyridinesAccess to a wide range of N-substituted fluorine-containing analogs.
Heterocycle FormationVarious bifunctional reagentsFused fluorine-containing heterocyclic systemsConstruction of complex, polycyclic fluorinated molecules.

The strategic application of these and other synthetic methodologies allows chemists to leverage the unique structural and electronic properties of this compound to generate libraries of novel fluorine-containing compounds for screening in drug discovery and materials science.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-4-(trifluoromethyl)pyridin-3-amine?

Answer:
The compound can be synthesized via nucleophilic amination of 2-bromo-4-(trifluoromethyl)pyridine using ammonia or alkylamines under controlled conditions. Key variables include reaction temperature (typically 80–120°C), solvent choice (e.g., ethanol or THF), and reaction time (12–24 hours). Post-reaction purification via crystallization or column chromatography is critical to isolate the product . For advanced optimization, kinetic studies using in-situ NMR or LCMS monitoring can help identify intermediates and optimize yield .

Basic: Which characterization techniques are most effective for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR are essential for verifying the amine group and trifluoromethyl substitution patterns.
  • Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., observed m/z 243 [M+H-C4_4H9_9OCO]+^+ in LCMS) .
  • Melting Point Analysis: Reported melting points (53–57°C) should align with experimental values to confirm purity .
  • X-ray Diffraction: For crystalline derivatives, SHELXL refinement ensures accurate bond-length and angle measurements .

Advanced: How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to functionalize this compound?

Answer:
The bromine atom at the 2-position is highly reactive in palladium-catalyzed cross-coupling reactions. Example protocol:

Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) as a catalyst.

React with boronic acids (e.g., (1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)boronic acid) in THF/water at 80°C.

Monitor progress via TLC or HPLC (retention time ~1.31 minutes under acidic conditions) .
Note: Advanced studies may explore ligand effects (e.g., SPhos vs. XPhos) on regioselectivity.

Advanced: How should researchers address contradictory data in reaction yields during scale-up?

Answer:
Contradictions often arise from solvent purity, trace moisture, or catalyst deactivation. Mitigation strategies:

  • Conduct kinetic profiling to identify rate-limiting steps.
  • Use DOE (Design of Experiments) to optimize parameters like temperature gradients or reagent stoichiometry.
  • Validate reproducibility under inert atmospheres (e.g., N2_2 or Ar) .

Advanced: What methodologies are used to study the biological activity of derivatives of this compound?

Answer:

  • Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET to measure IC50_{50} values.
  • SAR Studies: Synthesize analogs (e.g., replacing Br with I or modifying the trifluoromethyl group) and compare binding affinities .
  • In Vivo Testing: For promising candidates, evaluate pharmacokinetics (Cmax_{max}, AUC) in rodent models.

Basic: What computational tools can predict the reactivity of this compound in substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate transition states for amination or halogen exchange reactions .

Basic: How should this compound be stored to ensure long-term stability?

Answer:

  • Store under inert gas (Ar) at –20°C in amber vials.
  • Avoid exposure to moisture or light, which may degrade the amine group.
  • Monitor purity via HPLC every 6 months .

Advanced: What strategies improve regioselectivity in derivatization reactions?

Answer:

  • Directed Metalation: Use LiTMP or LDA to deprotonate specific positions before electrophilic quenching.
  • Protecting Groups: Temporarily block the amine with Boc or Fmoc to direct substitution to the bromine site .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Answer:

  • Core Modifications: Replace Br with CN or CF3_3 to alter electron-withdrawing effects.
  • Side-Chain Additions: Introduce heterocycles (e.g., pyrazole) at the 3-amine position to enhance target binding .

Basic: What crystallographic techniques are used to resolve the structure of its metal complexes?

Answer:

  • Single-Crystal XRD: Grow crystals via slow evaporation (e.g., in EtOAc/hexane).
  • SHELXL Refinement: Apply Hirshfeld surface analysis to validate hydrogen bonding and packing motifs .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (H335 hazard).
  • Spill Management: Neutralize with vermiculite and dispose as hazardous waste .

Advanced: How can discrepancies in HPLC purity data be resolved?

Answer:

  • Method Validation: Calibrate with certified reference standards.
  • Mobile Phase Optimization: Adjust pH or acetonitrile/water ratios to improve peak resolution .

Advanced: What isotopic labeling approaches track metabolic pathways of derivatives?

Answer:

  • 18^{18}F-Labeling: Introduce 18^{18}F via nucleophilic aromatic substitution for PET imaging studies.
  • Deuterium Exchange: Synthesize d3_3-trifluoromethyl analogs to study metabolic stability via LC-MS/MS .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

  • Solvent Selection: Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst Recycling: Use immobilized Pd nanoparticles to reduce heavy metal waste .

Advanced: What are the degradation pathways under accelerated stability conditions?

Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
  • LC-HRMS Analysis: Identify degradation products (e.g., deaminated or hydrolyzed species) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.